molecular formula C17H12N4O5S B2893105 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 391220-49-8

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Cat. No. B2893105
CAS RN: 391220-49-8
M. Wt: 384.37
InChI Key: UUEZEYWWUOPZGR-UHFFFAOYSA-N
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Description

“N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is a common component in various drugs and biologically active agents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the attached groups . The exact structure would depend on the specific locations of these groups on the thiazole ring.


Chemical Reactions Analysis

Thiazole compounds are known to participate in a variety of chemical reactions, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The specific reactions that “this compound” might undergo would depend on the exact structure and the reaction conditions.

Scientific Research Applications

Antimicrobial Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide derivatives have shown promising results in the antimicrobial domain. For instance, Desai, Rajpara, and Joshi (2013) synthesized a series of these derivatives and evaluated their in vitro antibacterial and antifungal activities. The compounds displayed significant inhibitory action against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant Applications

Research into the anticonvulsant properties of thiadiazole derivatives has also been conducted. Faizi et al. (2017) designed and synthesized a new series of 4-thiazolidinone derivatives and evaluated them as anticonvulsant agents. Some compounds showed considerable activity in both electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating the potential of thiadiazole derivatives in treating convulsive disorders (Faizi et al., 2017).

Anticancer Applications

In the field of cancer research, theoclitou et al. (2011) identified a novel kinesin spindle protein (KSP) inhibitor, showcasing excellent biochemical potency and pharmaceutical properties suitable for clinical development. This compound induced cellular death by arresting cells in mitosis, indicating a potential application in cancer treatment (Theoclitou et al., 2011).

Biosensing and Electrochemical Applications

Karimi-Maleh et al. (2014) developed a highly sensitive biosensor based on a modified carbon paste electrode for the simultaneous determination of glutathione and piroxicam. This study demonstrates the versatility of this compound derivatives in electrochemical sensing, offering a new avenue for detecting biomolecules in various samples (Karimi-Maleh et al., 2014).

Future Directions

The study of thiazole derivatives is a vibrant field, with potential applications in the development of new drugs and other biologically active agents . The compound “N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide” could potentially be a subject of future research in this area.

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S/c1-10-2-4-11(5-3-10)15-9-27-17(18-15)19-16(22)12-6-13(20(23)24)8-14(7-12)21(25)26/h2-9H,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEZEYWWUOPZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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